Ranunculin

Cytotoxicity Cancer Research Natural Product Synthesis

Researchers requiring a stable, non-irritant precursor for protoanemonin studies face challenges with the instability of downstream metabolites. Ranunculin (CAS 644-69-9) solves this as the enzymatically activatable storage form. Key applications and advantages: - Cancer drug discovery: Quantitative SAR benchmark with an ED₅₀ of 7.53 µg/mL against A-549 lung carcinoma cells. - Antimutagenesis research: Validated tool for dissecting DNA damage response, showing 56.5% inhibition of mitomycin C-induced micronucleus formation. - Analytical standard: Essential for HPLC-based chemotaxonomy of Ranunculaceae plants, with validated quantification methods.

Molecular Formula C11H16O8
Molecular Weight 276.24 g/mol
CAS No. 644-69-9
Cat. No. B1213226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanunculin
CAS644-69-9
Synonyms((2S)-5-oxo-2,5-dihydro-2-furanyl)methyl beta-D-glucopyranoside
ranunculin
Molecular FormulaC11H16O8
Molecular Weight276.24 g/mol
Structural Identifiers
SMILESC1=CC(=O)OC1COC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C11H16O8/c12-3-6-8(14)9(15)10(16)11(19-6)17-4-5-1-2-7(13)18-5/h1-2,5-6,8-12,14-16H,3-4H2/t5-,6+,8+,9-,10+,11+/m0/s1
InChIKeyTYWXNGXVSZRXNA-NVZSGMJQSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ranunculin: Chemotaxonomic Marker and Glycosidic Precursor


Ranunculin is a furanone-type glycoside with the molecular formula C₁₁H₁₆O₈, identified as (5S)-5-((β-D-glucopyranosyloxy)methyl)-2(5H)-furanone . It serves as a definitive chemotaxonomic marker for the Ranunculaceae plant family [1]. Structurally, it comprises an α,β-unsaturated γ-lactone aglycone linked to a β-D-glucose moiety, and it functions biologically as the stable, inactive storage precursor to the reactive vesicant protoanemonin [2].

Ranunculin Procurement: Why Substitutes Fail


Procurement of ranunculin cannot be substituted with its downstream metabolites (protoanemonin or anemonin) or crude plant extracts due to fundamental differences in stability, biological state, and analytical utility. Ranunculin is the stable, non-vesicant storage form that is enzymatically converted to the unstable, irritant protoanemonin only upon plant tissue damage [1]. Protoanemonin, in turn, spontaneously dimerizes to anemonin, rendering it unsuitable for direct biological assays [2]. Therefore, ranunculin is the only molecule in this series suitable for studies requiring a stable, defined, non-irritant precursor, such as biosynthesis tracing, enzyme kinetics, or the development of quantitative analytical standards for raw plant material quality control [3].

Ranunculin: Activity, Validation & Biosynthesis Evidence


Cytotoxicity vs. Protoanemonin in Cancer Cell Lines

In a head-to-head comparison, synthetic ranunculin and its aglycone protoanemonin were evaluated for cytotoxic activity. Ranunculin exhibited superior potency against the A-549 human lung carcinoma cell line, with an ED₅₀ of 7.53 µg/mL compared to 9.38 µg/mL for protoanemonin [1]. Against NIH3T3 and SK-OV-3 cells, the potencies were nearly equivalent (Ranunculin ED₅₀: 13.6 µg/mL and 17.5 µg/mL; Protoanemonin ED₅₀: 13.8 µg/mL and 15.1 µg/mL, respectively) [1].

Cytotoxicity Cancer Research Natural Product Synthesis

Antimutagenic Selectivity: Mitomycin C vs. MMS

Ranunculin (RAN) was shown to act as a selective antimutagenic agent in the Ames test. It significantly inhibited mutagenesis induced by the DNA crosslinking agent mitomycin C (MMC) in Salmonella typhimurium TA100 and TA102 strains, but showed a different response profile against the alkylating agent methyl methanesulfonate (MMS) [1]. In an in vivo mouse micronucleus assay, ranunculin decreased MMC-induced polychromatic erythrocyte micronucleus formation from 46±9.2% to 20±6% [1].

Antimutagenesis Genotoxicity Drug Discovery

Validated HPLC Quantification Method

A validated reversed-phase HPLC method has been established for the accurate determination of ranunculin in both plant material (Pulsatilla chinensis) and synthetic samples, using betamethasone as an internal standard [1]. The method employs a 10 µm LiChrosorb RP-18 column with methanol-water (40:10, V/V) elution and UV detection at 225 nm, achieving coefficients of variation of less than 1% [1].

Analytical Chemistry Quality Control Pharmacognosy

Biosynthetic Origin vs. Other Ranunculaceae Glucosides

Ranunculin is biosynthetically distinct from related glucosides (isoranunculin, ranuncoside, ranunculoside) found in the same plant family. Tracer studies using ¹⁴C-labeled 5-hydroxylevulinic acid demonstrate specific incorporation into ranunculin via a pathway that diverges from the biosynthesis of other glucosides [1]. Furthermore, ranunculin is specifically converted by endogenous β-glucosidases to protoanemonin, while the related glucosides yield different aglycones [1].

Biosynthesis Chemotaxonomy Plant Metabolism

Ranunculin: Key Application Scenarios


Anticancer Screening in Lung Carcinoma Models

Ranunculin is directly applicable in cancer drug discovery programs focusing on lung carcinoma. Its demonstrated ED₅₀ of 7.53 µg/mL against A-549 cells provides a quantitative benchmark for structure-activity relationship (SAR) studies [1]. Unlike its aglycone protoanemonin, ranunculin's stable glycosidic form allows for its inclusion in high-throughput screening libraries and long-term cell-based assays, where the unstable protoanemonin would rapidly degrade or dimerize, leading to inconsistent results.

Selective Antimutagenesis in DNA Repair

Ranunculin is a validated tool compound for investigating mechanisms of antimutagenesis, particularly against DNA crosslinking agents. Its selective inhibition of mitomycin C-induced mutagenesis (56.5% reduction in micronucleus formation) [1] makes it useful for dissecting DNA damage response pathways. Procurement of pure ranunculin is essential for such mechanistic studies, as crude extracts would contain other interfering compounds.

Ranunculaceae Chemotaxonomic Biomarker

Ranunculin serves as a definitive chemotaxonomic marker for the Ranunculaceae family [1]. Its presence and concentration, which can range from 1.5% to 19.9% on a dry matter basis in plant tissues [2], are used for species identification, quality control of herbal medicines (e.g., Pulsatilla chinensis), and ecological studies. The validated HPLC method enables precise quantification, making pure ranunculin an indispensable analytical standard for these applications [3].

Protoanemonin Production by Enzyme Engineering

Ranunculin is the direct and stable precursor for the in vitro or in vivo production of protoanemonin, a molecule with documented antimicrobial properties [1]. Enzyme engineering efforts aimed at optimizing β-glucosidases for biotechnological applications require pure ranunculin as a defined substrate to characterize enzyme kinetics and product yield, avoiding the complexities and variabilities of plant extracts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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